molecular formula C68H136O21 B045237 2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol CAS No. 123359-41-1

2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Cat. No. B045237
M. Wt: 1289.8 g/mol
InChI Key: FLXVMMNBMSGKSP-UHFFFAOYSA-N
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Description

This compound is a part of the n-alkoxyethanols family, substances known for their solvent properties and participation in various chemical reactions due to their ether and alcohol functional groups.

Synthesis Analysis

The synthesis of related compounds involves reactions that introduce ether and alcohol functionalities into the molecule. For example, (2-Ethoxyethoxy)acetic acid, a structurally related compound, is synthesized from an exogenous precursor, likely 2-(2-ethoxyethoxy)ethanol, found endogenously in urine samples from patients with suspected metabolic disorders and some undergoing chemotherapy (Kamerling et al., 1977).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography or NMR spectroscopy to determine the spatial arrangement of atoms within a molecule. For compounds in the n-alkoxyethanols family, the structure can be characterized by the presence of ether and alcohol groups, which influence the molecule's physical and chemical properties through intermolecular hydrogen bonding and dipole-dipole interactions.

Chemical Reactions and Properties

Chemical properties of n-alkoxyethanols include their reactivity towards acids, bases, and other electrophiles. For example, reactions involving hydroxysteroids with primary and/or secondary alcoholic groups form fluorescent derivatives with specific reagents, indicating the presence of reactive hydroxyl groups in these molecules (Iwata et al., 1986).

Physical Properties Analysis

The physical properties of n-alkoxyethanols, such as liquid-liquid equilibria (LLEs), density, and refractive index, can be studied to understand the solvent properties and miscibility of these compounds with organic solvents. For instance, the study by Martínez et al. (2000) on 2-(2-ethoxyethoxy)ethanol and selected alkanes provides data on liquid-liquid equilibria, highlighting the role of molecular size and intermolecular interactions in determining phase behavior (Martínez et al., 2000).

Chemical Properties Analysis

Chemical properties like reactivity and stability can be inferred from studies on similar molecules. For example, the oxidation of 2-(2-methoxyethoxy)-ethanol and 2-(2-ethoxyethoxy)-ethanol by various oxidizing agents provides insights into the reactivity of ether and alcohol groups in these compounds (Shan et al., 2014).

Scientific Research Applications

Degradation and Removal in Water

A study on the photoinduced degradation of alkylphenol ethoxylate (APE), which is structurally similar to the compound , was conducted by Brand, Mailhot, and Bolte (1998). This research focused on the degradation of APE by Fe(III) in an aqueous solution, demonstrating that degradation occurs efficiently under sunlight and involves hydrogen abstraction from the ethoxy chain. The study is significant for understanding the removal of similar compounds from water environments (Brand, Mailhot, & Bolte, 1998).

Ethoxylation Studies in Organic Synthesis

The regioselective preparation of 2-chloro-4-ethoxy-quinoline, a key intermediate in organic synthesis, was explored by Vasconcelos Vontobel et al. (2020). This study provides insights into the ethoxylation process, which is relevant for understanding the behavior of compounds like the one in chemical synthesis (Vasconcelos Vontobel et al., 2020).

Biodegradation Mechanisms

Huber, Meyer, and Rys (2000) investigated the anaerobic biodegradation mechanisms of linear alcohol ethoxylates (LAE). Their study showed that the degradation of LAE involves the cleavage of the terminal ethoxy unit, which is relevant for understanding the environmental breakdown of similar complex ethoxylates (Huber, Meyer, & Rys, 2000).

Ethoxylation in Green Chemistry

Radhakrishnan, Franken, and Martens (2012) demonstrated the selective synthesis of 2-ethoxy alkanes through the ethoxylation of 1-alkenes, using bioethanol over a zeolite beta catalyst. This research is pertinent for understanding the green chemistry applications of ethoxylation reactions, which could be applied to the synthesis of compounds similar to the one (Radhakrishnan, Franken, & Martens, 2012).

Nucleophilic Reactions in Organic Chemistry

The nucleophilic reactions of fluoroolefins, including the regioselectivity and competition in the reaction with sodium ethoxide, were explored by Dmowski (1982). This research offers valuable insights into the reactivity of compounds involving ethoxy groups in organic chemistry, which could be extrapolated to the compound (Dmowski, 1982).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific chemical structure and properties. Material safety data sheets (MSDS) would provide information on handling, storage, and disposal.


Future Directions

Future research on this compound could involve further studies of its synthesis, properties, reactivity, and potential applications.


Please note that this is a general analysis based on the apparent features of the compound’s name. For a more accurate analysis, more specific information or a more detailed structural formula would be needed.


properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H70O11.C33H66O10/c1-34(2,3)10-11-35(4,5)32-6-8-33(9-7-32)46-31-30-45-29-28-44-27-26-43-25-24-42-23-22-41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36;1-32(2,3)10-11-33(4,5)30-6-8-31(9-7-30)43-29-28-42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34/h32-33,36H,6-31H2,1-5H3;30-31,34H,6-29H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXVMMNBMSGKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C)(C)C1CCC(CC1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO.CC(C)(C)CCC(C)(C)C1CCC(CC1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H136O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583523
Record name 26-{[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxy}-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol--29-{[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxy}-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

CAS RN

123359-41-1
Record name 26-{[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxy}-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol--29-{[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxy}-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tritonâ?¢ iton N-101, reduced
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